molecular formula C18H31NO3 B8581516 tert-Butyl 9-(allyloxy)-3-azaspiro[5.5]undecane-3-carboxylate

tert-Butyl 9-(allyloxy)-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B8581516
M. Wt: 309.4 g/mol
InChI Key: FVCHXGBBMKZEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455475B2

Procedure details

KOH (257.46 mmol, 21.0 eq.), allyl bromide (36.8 mmol, 3.0 eq.) and 18-crown-6 (4.9 mmol, 0.4 eq.) were added to a solution of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (12.26 mmol, 1.0 eq.) in toluene (65 ml) at 0° C. and then reaction mixture was heated at reflux for 1 h. Then the reaction mixture was diluted with ethyl acetate (150 ml) and washed with water (150 ml) and brine (150 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to yield the crude product which was purified by silica gel column chromatography eluting with 10% ethyl acetate in hexanes to afford the desired product as a yellow oil. Yield: 92%
Name
Quantity
257.46 mmol
Type
reactant
Reaction Step One
Quantity
36.8 mmol
Type
reactant
Reaction Step One
Quantity
4.9 mmol
Type
reactant
Reaction Step One
Quantity
12.26 mmol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3](Br)[CH:4]=[CH2:5].C1OCCOCCOCCOCCOCCOC1.[OH:25][CH:26]1[CH2:43][CH2:42][C:29]2([CH2:34][CH2:33][N:32]([C:35]([O:37][C:38]([CH3:41])([CH3:40])[CH3:39])=[O:36])[CH2:31][CH2:30]2)[CH2:28][CH2:27]1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:3]([O:25][CH:26]1[CH2:27][CH2:28][C:29]2([CH2:34][CH2:33][N:32]([C:35]([O:37][C:38]([CH3:39])([CH3:40])[CH3:41])=[O:36])[CH2:31][CH2:30]2)[CH2:42][CH2:43]1)[CH:4]=[CH2:5] |f:0.1|

Inputs

Step One
Name
Quantity
257.46 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
36.8 mmol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
4.9 mmol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
12.26 mmol
Type
reactant
Smiles
OC1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with water (150 ml) and brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 10% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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